4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde
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Overview
Description
4,4’-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde is a chemical compound with the molecular formula C22H16N2O2 and a molecular weight of 340.37 g/mol . This compound is part of the benzimidazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-formylphenylboronic acid with 1-methyl-1H-benzo[d]imidazole-4,7-diyl)diboronic acid under Suzuki coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4’-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
4,4’-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their cellular processes. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites in proteins and enzymes, disrupting their function .
Comparison with Similar Compounds
Similar Compounds
4,4’-(1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde: Similar structure but lacks the methyl group on the benzimidazole ring.
4,4’-(1H-benzo[d]imidazole-2,5-diyl)dibenzaldehyde: Different substitution pattern on the benzimidazole ring.
Uniqueness
4,4’-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde is unique due to the presence of the methyl group on the benzimidazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets .
Properties
IUPAC Name |
4-[7-(4-formylphenyl)-1-methylbenzimidazol-4-yl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c1-24-14-23-21-19(17-6-2-15(12-25)3-7-17)10-11-20(22(21)24)18-8-4-16(13-26)5-9-18/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHIVQNQOVXTRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C=CC(=C21)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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